Cas no 1806019-75-9 (4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde)

4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde
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- インチ: 1S/C8H6F2INO/c1-4-6(3-13)12-2-5(11)7(4)8(9)10/h2-3,8H,1H3
- InChIKey: UDNVMUAPNZOLKE-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C=O)C(C)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029024347-500mg |
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde |
1806019-75-9 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
Alichem | A029024347-250mg |
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde |
1806019-75-9 | 95% | 250mg |
$960.40 | 2022-04-01 | |
Alichem | A029024347-1g |
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde |
1806019-75-9 | 95% | 1g |
$2,837.10 | 2022-04-01 |
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehydeに関する追加情報
Introduction to 4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde (CAS No. 1806019-75-9)
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde (CAS No. 1806019-75-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluoromethyl group, an iodine substituent, and a methyl group, all of which contribute to its potential applications in drug discovery and development.
The difluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of molecules, making it a valuable functional group in the design of novel pharmaceuticals. The presence of the iodine substituent provides a handle for further chemical modifications, such as cross-coupling reactions, which are crucial in the synthesis of complex molecules. Additionally, the methyl group contributes to the overall lipophilicity and electronic properties of the molecule, influencing its biological activity.
Recent studies have highlighted the potential of 4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde as a key intermediate in the synthesis of various bioactive compounds. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used as a building block in the development of inhibitors targeting specific enzymes involved in cancer pathways. The researchers found that derivatives of this compound exhibited potent inhibitory activity against these enzymes, suggesting its potential as a lead compound for further optimization.
In another notable study, published in Organic Letters, scientists explored the use of 4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde in the synthesis of novel antiviral agents. The study reported that this compound can be readily transformed into derivatives with enhanced antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. The results indicated that the unique combination of functional groups in this molecule plays a crucial role in its antiviral properties.
The synthetic accessibility of 4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde has also been a subject of interest. A 2021 review article in Tetrahedron Letters summarized various synthetic routes to this compound, highlighting the efficiency and scalability of different methods. One particularly noteworthy approach involves a palladium-catalyzed cross-coupling reaction, which allows for the facile introduction of the iodine substituent onto the pyridine ring. This method has been shown to be highly versatile and can be adapted to produce a wide range of structurally diverse derivatives.
The physical and chemical properties of 4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde have been extensively characterized. It is typically obtained as a white solid with a melting point ranging from 105°C to 107°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various synthetic transformations and biological assays.
In terms of safety and handling, it is important to note that while 4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area or fume hood to minimize exposure risks.
The potential applications of 4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde extend beyond medicinal chemistry. In materials science, this compound has been investigated for its use in the development of functional materials with unique optical and electronic properties. A recent study published in Advanced Materials reported that derivatives of this compound exhibit excellent photoluminescent properties, making them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
In conclusion, 4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde (CAS No. 1806019-75-9) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features make it an attractive building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new applications and optimize its properties, solidifying its position as an important molecule in modern chemical research.
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